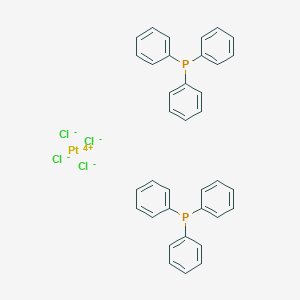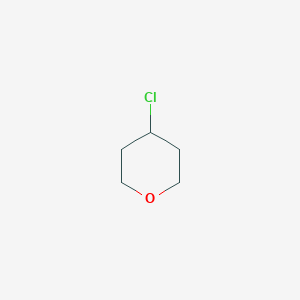
4-Chlorotetrahydropyran
Vue d'ensemble
Description
4-Chlorotetrahydropyran is a commonly employed starting material in organic synthesis . It can be used in the synthesis of 3-chlorogutaric acid .
Synthesis Analysis
4-Chlorotetrahydropyran is a commonly employed starting material in organic synthesis that can be used in the synthesis of 3-chlorogutaric acid .Molecular Structure Analysis
The molecular formula of 4-Chlorotetrahydropyran is C5H9ClO . The molecular weight is 120.58 .Chemical Reactions Analysis
4-Chlorotetrahydropyran is a useful reagent for the synthetic preparation of coupling products via iridium photo-catalyzed cross-electrophile coupling .Physical And Chemical Properties Analysis
4-Chlorotetrahydropyran is a clear colorless liquid . The refractive index is 1.462 (lit.) . It has a boiling point of 150 °C (lit.) and a density of 1.114 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis Techniques
Ionic Liquid as Reaction Medium : A study by Yadav et al. (2003) demonstrated the use of 1-n-Butyl-3-methylimidazolium chloroaluminate ionic liquid as an alternative reaction medium for Prins cyclizations. This method efficiently produces 4-chlorotetrahydropyran derivatives with excellent yields and short reaction times (Yadav et al., 2003).
Indium Trichloride Mediated Synthesis : Yang et al. (1999) reported a highly effective synthesis of 4-chlorotetrahydropyrans via a diastereoselective in situ Prins-type cyclization reaction, mediated by indium trichloride (Yang et al., 1999).
Chemical Properties and Reactions
Use of Niobium(V) Chloride : A study by Yadav et al. (2004) revealed that aldehydes can rapidly couple with 3-buten-1-ol using niobium(V) chloride, producing 4-chlorotetrahydropyran derivatives under mild conditions (Yadav et al., 2004).
Conformational Studies by Spectroscopy : Sabir et al. (1977) conducted a 35Cl nuclear quadrupole resonance study on chlorotetrahydropyrans, revealing significant insights into their conformational properties (Sabir et al., 1977).
Biological Interactions
DNA Interaction Studies : Dehkordi et al. (2015) investigated the interaction between a 4-Chlorotetrahydropyran derivative and DNA, revealing insights into the binding modes and potential implications for drug design (Dehkordi et al., 2015).
Cytotoxicity Studies in Cancer Research : Miranda et al. (2006) synthesized a series of tetrahydropyran and dihydropyran derivatives using Prins-type cyclization and assessed their cytotoxicity against human solid tumor cells. They found that 2-alkyl-4-chloro-5,6-dihydro-2H-pyrans are promising leads for further chemical and biological studies (Miranda et al., 2006).
Safety And Hazards
4-Chlorotetrahydropyran is classified as a dangerous good for transport and may be subject to additional shipping charges . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids (Category 3), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). The target organs are the respiratory system .
Propriétés
IUPAC Name |
4-chlorooxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRSKOBIDIDMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170194 | |
| Record name | 2H-Pyran, 4-chlorotetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorotetrahydropyran | |
CAS RN |
1768-64-5 | |
| Record name | 4-Chlorotetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1768-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, 4-chlorotetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001768645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, 4-chlorotetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




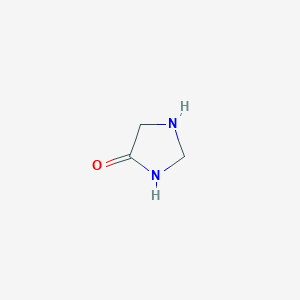
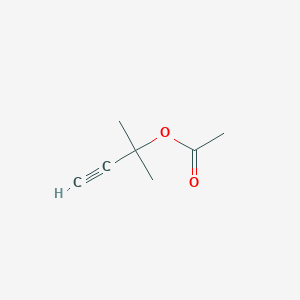
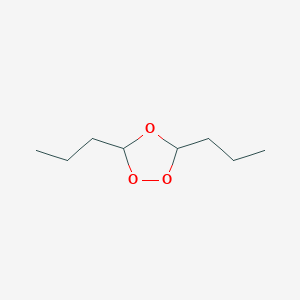
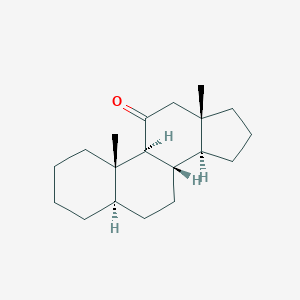







![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)
